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molecular formula C7H8OS B8778188 4H-Thiopyran-4-one, 2,6-dimethyl- CAS No. 1073-80-9

4H-Thiopyran-4-one, 2,6-dimethyl-

Cat. No. B8778188
M. Wt: 140.20 g/mol
InChI Key: MLLXQIBDAWOCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05504076

Procedure details

2,6-Dimethyl-4-pyranone (0.25 g, 2.0 mmol) in toluene (10 ml) was treated with Lawesson's reagent (0.22 g, 1.1 mmol) and heated at 100° C. for 3h. A further quantity of Lawesson's reagent (0.22 g, 1.1 mmol) was added and the mixture heated at 100° C. for 0.75h. The mixture was allowed to cool, then purified on silica gel 60 eluting with ethanol and dichloromethane (1:9) to give the title compound (0.28 g, 98%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1O[C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:19])=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[S:19][C:4]([CH3:9])=[CH:5][C:6](=[O:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CC=1OC(=CC(C1)=O)C
Name
Quantity
0.22 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 100° C. for 0.75h
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
purified on silica gel 60 eluting with ethanol and dichloromethane (1:9)

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 181.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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